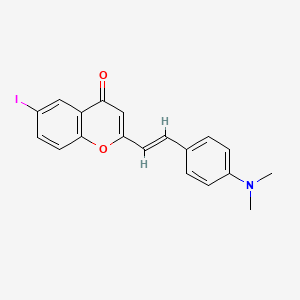
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one is a synthetic organic compound known for its unique structural and photophysical properties. This compound is part of the chromenone family, which is characterized by a fused benzopyran ring system. The presence of the dimethylamino group and the iodo substituent significantly influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 6-iodo-4H-chromen-4-one is reacted with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the styryl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in staining techniques for cellular imaging, particularly for mitochondria.
Medicine: Investigated for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one is primarily based on its photophysical properties. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can induce cellular damage, making the compound useful in photodynamic therapy. The dimethylamino group enhances the compound’s electron-donating ability, facilitating charge transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide
- 2-(4-(Dimethylamino)styryl)-N-methylbenzoxazolium perchlorate
- 4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide
Uniqueness
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one stands out due to the presence of the iodo substituent, which enhances its reactivity and allows for further functionalization. Additionally, the chromenone core provides a rigid and planar structure, contributing to its strong fluorescence and photostability, making it highly suitable for applications in imaging and optoelectronics.
Propiedades
Fórmula molecular |
C19H16INO2 |
|---|---|
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-iodochromen-4-one |
InChI |
InChI=1S/C19H16INO2/c1-21(2)15-7-3-13(4-8-15)5-9-16-12-18(22)17-11-14(20)6-10-19(17)23-16/h3-12H,1-2H3/b9-5+ |
Clave InChI |
NIJAGAILBKZBCM-WEVVVXLNSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=C(O2)C=CC(=C3)I |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)C3=C(O2)C=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)

![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
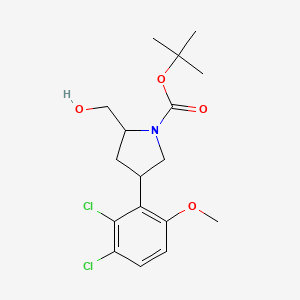
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
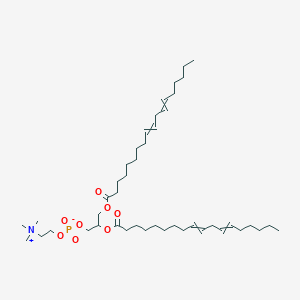
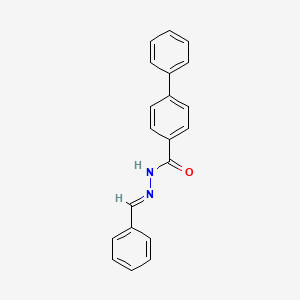
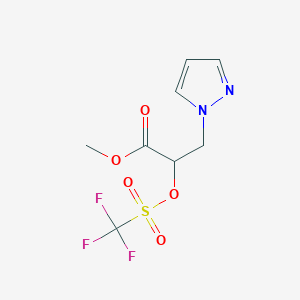
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)
